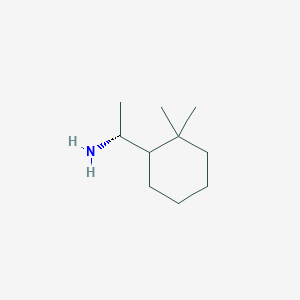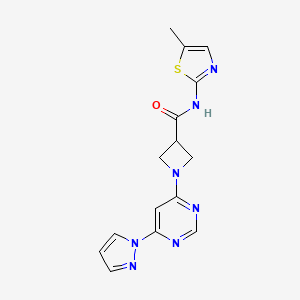
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(5-methylthiazol-2-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C15H15N7OS and its molecular weight is 341.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
A novel series of pyrazolopyrimidines derivatives have been synthesized, demonstrating significant anticancer and anti-5-lipoxygenase activities. These derivatives, including closely related chemical structures to the query compound, were synthesized through various chemical reactions, highlighting the versatility of pyrazolopyrimidine scaffolds in medicinal chemistry. The compounds were evaluated for their cytotoxicity against different cancer cell lines (HCT-116, MCF-7) and for their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammation and cancer. The structure-activity relationship (SAR) analysis provided insights into the chemical features contributing to their biological activities (Rahmouni et al., 2016).
Antiviral and Antitumor Activity
Pyrazolopyrimidine derivatives have been prepared and evaluated for their biological activities, demonstrating notable antiviral and antitumor potential. These compounds, through their structural analogies, underscore the therapeutic potential of pyrazolopyrimidine-based compounds against various viruses and tumor cells. Among these, certain derivatives showed significant activity against measles in vitro and exhibited moderate antitumor activity against leukemia cell lines (L1210 and P388), indicating the broad spectrum of biological activities that pyrazolopyrimidine compounds can exhibit (Petrie et al., 1985).
Antimicrobial and Antifungal Effects
The synthesis of novel pyrazolopyrimidines has also led to compounds with moderate effects against bacterial and fungal species. This demonstrates the potential use of pyrazolopyrimidine derivatives in addressing antimicrobial resistance by providing a new class of antimicrobial agents. The diverse chemical modifications possible on the pyrazolopyrimidine core allow for the exploration of a wide range of biological activities, including antimicrobial effects (Abdel‐Aziz et al., 2008).
Chemical Synthesis and Characterization
The chemical synthesis of pyrazolopyrimidine derivatives, including methods that yield various aryl substituted compounds, showcases the chemical flexibility and potential for diverse biological applications of this compound class. These synthetic approaches offer a pathway to a broad array of derivatives for further biological evaluation and potential drug development. The characterization of these compounds involves comprehensive analytical and spectroscopic techniques, ensuring the precise identification of chemical structures and facilitating the exploration of their pharmacological properties (Maruthikumar & Rao, 2003).
特性
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c1-10-6-16-15(24-10)20-14(23)11-7-21(8-11)12-5-13(18-9-17-12)22-4-2-3-19-22/h2-6,9,11H,7-8H2,1H3,(H,16,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSBPSJFPGTGBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2606865.png)
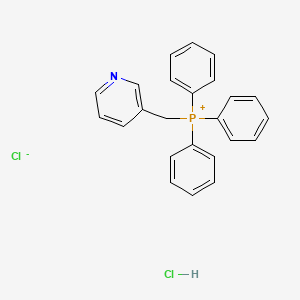

![(E)-5-methyl-N-phenyl-7-(1-phenylprop-1-en-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2606868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B2606869.png)
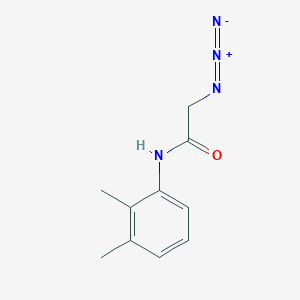
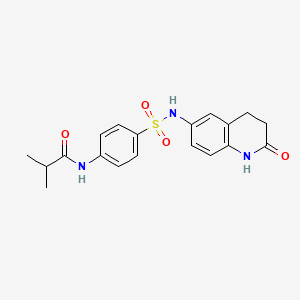

![(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2606880.png)
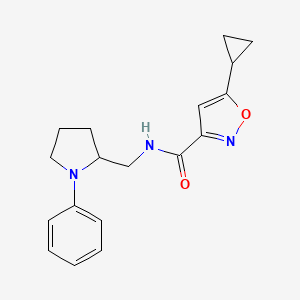
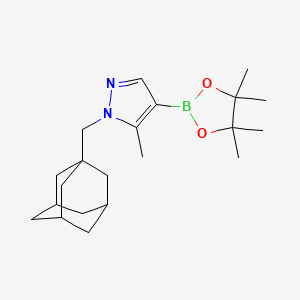
![4-Chloro-2-[(3,4-dichlorobenzyl)sulfanyl]-5-methoxypyrimidine](/img/structure/B2606884.png)
